molecular formula C29H26N2O7S B13423408 Lifitegrast impurity D

Lifitegrast impurity D

Cat. No.: B13423408
M. Wt: 546.6 g/mol
InChI Key: RBEOTLAQXSGZKQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of Lifitegrast impurity D involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography to separate and identify impurities in the bulk drug. The synthetic route typically involves the use of methanol, acetonitrile, and perchloric acid as reagents . Industrial production methods focus on maintaining high purity and yield, often employing advanced chromatographic techniques to ensure the separation of this compound from other related compounds .

Comparison with Similar Compounds

Lifitegrast impurity D can be compared with other similar compounds such as Lifitegrast impurity A, Lifitegrast impurity B, and Lifitegrast impurity C. These impurities share similar chemical structures but differ in their specific functional groups and degradation pathways . This compound is unique in its specific degradation products and the conditions under which it forms .

Properties

Molecular Formula

C29H26N2O7S

Molecular Weight

546.6 g/mol

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1

InChI Key

RBEOTLAQXSGZKQ-VWLOTQADSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2

Origin of Product

United States

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